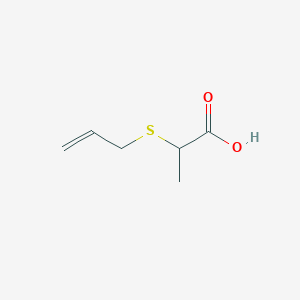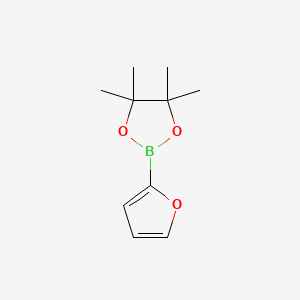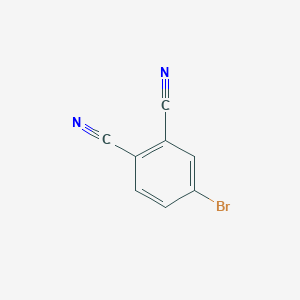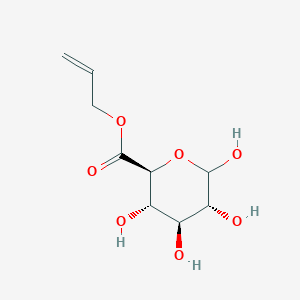
2-(Allylthio)propanoic acid
Übersicht
Beschreibung
2-(Allylthio)propanoic acid is a compound that can be related to various sulfur-containing organic compounds. While the specific compound is not directly studied in the provided papers, the related compounds and reactions can give insights into its chemical behavior. For instance, the synthesis of related thio compounds, such as those derived from cysteine and fumaric acid, suggests that 2-(Allylthio)propanoic acid could potentially be synthesized through similar reactions involving sulfur-containing amino acids and unsaturated carboxylic acids .
Synthesis Analysis
The synthesis of related sulfur-containing compounds involves the reaction of amino acids with carboxylic acids. In the case of 2-amino-3-(1,2-dicarboxyethylthio) propanoic acid, the reaction of L- and D-cysteine with fumaric acid was used to prepare four stereoisomers . This suggests that a similar approach could be used to synthesize 2-(Allylthio)propanoic acid, potentially by reacting an allyl-containing compound with a suitable sulfur donor in the presence of a catalyst or under specific reaction conditions.
Molecular Structure Analysis
The absolute configuration of the diastereoisomers of a related compound, 2-amino-3-(1,2-dicarboxyethylthio) propanoic acid, was determined by analyzing optical properties . This indicates that chiral centers are an important consideration in the molecular structure of sulfur-containing amino acid derivatives. For 2-(Allylthio)propanoic acid, similar stereochemical considerations would be relevant, especially if chiral centers are present in the molecule.
Chemical Reactions Analysis
The related compounds undergo various chemical reactions. For example, 2,3-dimercapto-1-propanol derivatives can be alkylated to form bis(alkylthio) compounds and further rearranged under acidic conditions to produce tris(alkylthio) compounds and disulfides . This demonstrates the reactivity of sulfur atoms in such molecules, which could be extrapolated to the behavior of 2-(Allylthio)propanoic acid in undergoing alkylation and rearrangement reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-(Allylthio)propanoic acid can be inferred from volumetric studies. For instance, the excess molar volumes and thermal expansion coefficients for binary mixtures of allyl alcohol with other compounds were determined, indicating the influence of temperature and composition on these properties . Although 2-(Allylthio)propanoic acid was not specifically studied, the behavior of allyl alcohol in mixtures suggests that the physical properties of 2-(Allylthio)propanoic acid would also be sensitive to temperature and its molecular interactions with other substances.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
A study discovered a dipeptide in garlic, with a structure related to 2-(Allylthio)propanoic acid, exhibiting antibacterial activity against antibiotic-resistant Staphylococcus aureus strains (Zhou et al., 2014).
Synthesis Methods
3-(Aminothiocarbonylthio)propanoic acids, intermediates in the synthesis of biologically active compounds, can be synthesized using a modified dithiocarbamate method, providing insights into chemical processing and synthesis strategies (Orlinskii, 1996).
Enantioselective Synthesis
A study on the enantioselective synthesis of α-aryl propanoic acids, using palladium-catalyzed asymmetric allylic substitution, reveals the potential for precise chemical synthesis and pharmaceutical applications (Acemoglu & Williams, 2003).
Anticancer Potential
Derivatives of 2-(Allylthio)propanoic acid were investigated for their potential as novel cancer chemopreventive agents. These derivatives showed promise in inhibiting the depolarization of NMDA on spinal motor neurons, suggesting a potential role in cancer therapy (Saad & Moustafa, 2011).
Industrial Applications
Propanoic acid, which is structurally related to 2-(Allylthio)propanoic acid, is used in various industries, such as food additives, feed additives, pesticides, and medicine. This highlights the broad industrial relevance of such compounds (Yi-le, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-prop-2-enylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-4-9-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJCWQSKOWVJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60505006 | |
| Record name | 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylthio)propanoic acid | |
CAS RN |
54680-83-0 | |
| Record name | 2-[(Prop-2-en-1-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60505006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)



![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)






